PTH-(1-34) (rat)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La hormona paratiroidea (1-34) (rata) es un péptido sintético que corresponde a los primeros 34 aminoácidos de la hormona paratiroidea natural en ratas. Este fragmento conserva la actividad biológica completa de la hormona nativa y se utiliza a menudo en la investigación para estudiar el metabolismo óseo y la regulación del calcio.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la hormona paratiroidea (1-34) (rata) generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se acopla a la cadena de péptidos unida a la resina utilizando agentes activadores como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC).

Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Escisión: El péptido completo se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial

La producción industrial de la hormona paratiroidea (1-34) (rata) sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados y los sistemas de purificación a gran escala se emplean para garantizar la consistencia y la pureza. El proceso se optimiza para el rendimiento y la rentabilidad, a menudo involucrando rigurosas medidas de control de calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

La hormona paratiroidea (1-34) (rata) puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esto puede ocurrir en los residuos de metionina, lo que lleva a la formación de metionina sulfóxido.

Reducción: Los puentes disulfuro dentro del péptido se pueden reducir a tioles libres utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos se pueden sustituir para crear análogos con actividad biológica alterada.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Mutagenésis dirigida o técnicas de modificación química.

Productos principales

Los productos principales de estas reacciones incluyen formas oxidadas, reducidas o sustituidas de la hormona paratiroidea (1-34) (rata), cada una con posibles actividades biológicas diferentes.

Aplicaciones Científicas De Investigación

La hormona paratiroidea (1-34) (rata) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investiga el papel de la hormona paratiroidea en la homeostasis del calcio y el metabolismo óseo.

Medicina: Explora aplicaciones terapéuticas para la osteoporosis y otros trastornos relacionados con los huesos. Se utiliza para estudiar los efectos de la administración intermitente de hormona paratiroidea en la densidad y resistencia óseas.

Industria: Se emplea en el desarrollo de fármacos y herramientas de diagnóstico basados en péptidos.

Mecanismo De Acción

La hormona paratiroidea (1-34) (rata) ejerce sus efectos uniéndose al receptor de la hormona paratiroidea tipo 1 (PTH1R), un receptor acoplado a proteína G. Esta unión activa la vía de la adenilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). El AMPc elevado activa la proteína quinasa A (PKA), que a su vez fosforila las proteínas diana involucradas en el metabolismo del calcio y el fósforo. Este mecanismo mejora la formación ósea y la reabsorción de calcio en los riñones .

Comparación Con Compuestos Similares

Compuestos similares

Hormona paratiroidea (1-84): La hormona de longitud completa con actividad biológica similar pero farmacocinética diferente.

Péptido relacionado con la hormona paratiroidea (1-34): Comparte similitudes estructurales y se une al mismo receptor, pero tiene funciones fisiológicas distintas.

Teriparatida: Una forma sintética de la hormona paratiroidea (1-34) utilizada clínicamente para el tratamiento de la osteoporosis.

Singularidad

La hormona paratiroidea (1-34) (rata) es única en su capacidad de imitar la actividad biológica de la hormona de longitud completa, a la vez que es más estable y fácil de sintetizar. Su secuencia específica permite estudios específicos sobre el metabolismo óseo y la regulación del calcio, lo que la convierte en una herramienta valiosa tanto en contextos de investigación como terapéuticos .

Propiedades

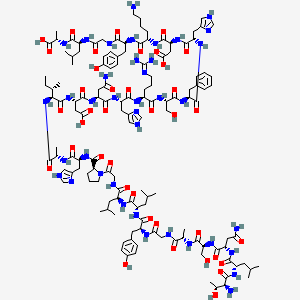

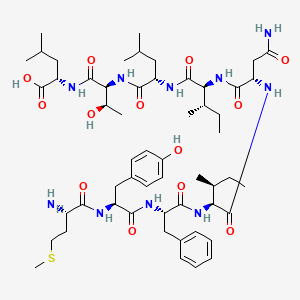

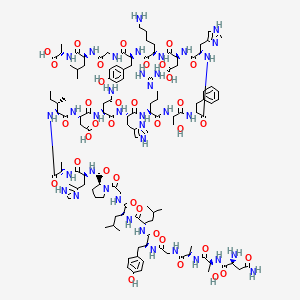

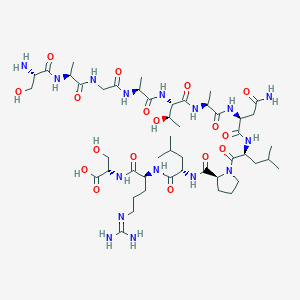

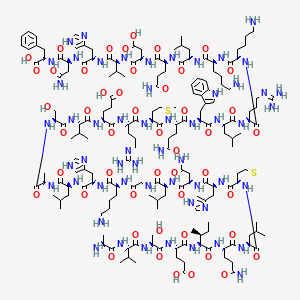

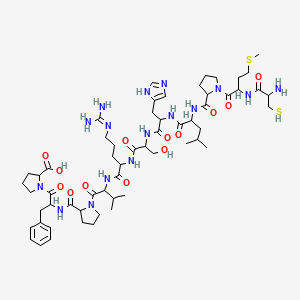

Fórmula molecular |

C180H291N55O48S2 |

|---|---|

Peso molecular |

4058 g/mol |

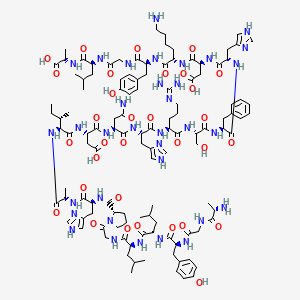

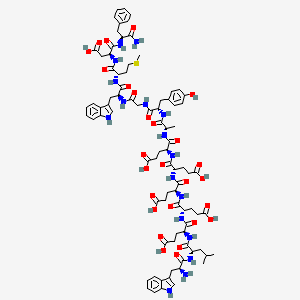

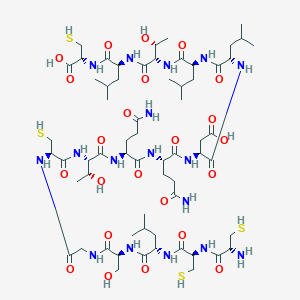

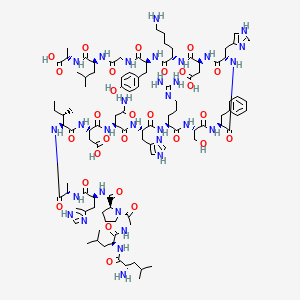

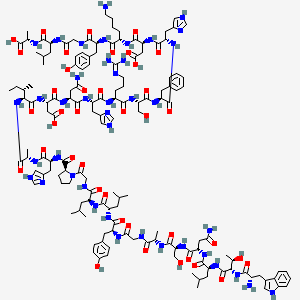

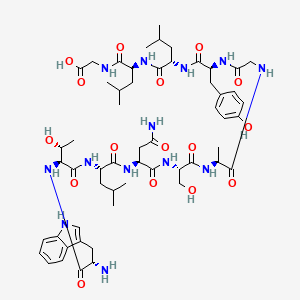

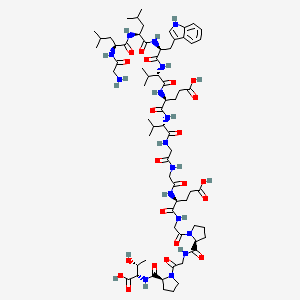

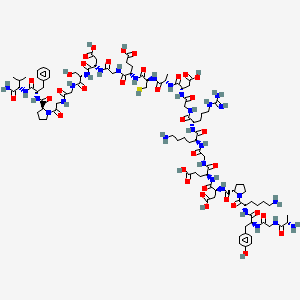

Nombre IUPAC |

(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C180H291N55O48S2/c1-23-96(18)145(235-160(264)115(50-55-140(246)247)212-172(276)131(83-236)231-176(280)142(93(12)13)232-146(250)97(19)184)177(281)216-113(48-53-135(187)240)157(261)219-121(68-91(8)9)164(268)214-117(57-64-285-22)159(263)224-125(73-102-80-195-86-202-102)167(271)225-127(75-136(188)241)169(273)217-118(65-88(2)3)148(252)200-82-138(243)205-106(41-29-32-58-181)149(253)223-124(72-101-79-194-85-201-101)166(270)220-119(66-89(4)5)161(265)204-98(20)147(251)230-132(84-237)173(277)234-143(94(14)15)174(278)215-114(49-54-139(244)245)154(258)208-109(44-35-61-197-179(190)191)152(256)213-116(56-63-284-21)158(262)210-111(46-51-133(185)238)155(259)222-123(71-100-78-199-105-40-28-27-39-104(100)105)165(269)221-122(69-92(10)11)162(266)209-110(45-36-62-198-180(192)193)151(255)206-107(42-30-33-59-182)150(254)207-108(43-31-34-60-183)153(257)218-120(67-90(6)7)163(267)211-112(47-52-134(186)239)156(260)227-129(77-141(248)249)171(275)233-144(95(16)17)175(279)228-126(74-103-81-196-87-203-103)168(272)226-128(76-137(189)242)170(274)229-130(178(282)283)70-99-37-25-24-26-38-99/h24-28,37-40,78-81,85-98,106-132,142-145,199,236-237H,23,29-36,41-77,82-84,181-184H2,1-22H3,(H2,185,238)(H2,186,239)(H2,187,240)(H2,188,241)(H2,189,242)(H,194,201)(H,195,202)(H,196,203)(H,200,252)(H,204,265)(H,205,243)(H,206,255)(H,207,254)(H,208,258)(H,209,266)(H,210,262)(H,211,267)(H,212,276)(H,213,256)(H,214,268)(H,215,278)(H,216,281)(H,217,273)(H,218,257)(H,219,261)(H,220,270)(H,221,269)(H,222,259)(H,223,253)(H,224,263)(H,225,271)(H,226,272)(H,227,260)(H,228,279)(H,229,274)(H,230,251)(H,231,280)(H,232,250)(H,233,275)(H,234,277)(H,235,264)(H,244,245)(H,246,247)(H,248,249)(H,282,283)(H4,190,191,197)(H4,192,193,198)/t96-,97-,98-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-,145-/m0/s1 |

Clave InChI |

QSJWQIQDNBBZSH-NEAXTQLLSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)